TVB-3664

Descripción general

Descripción

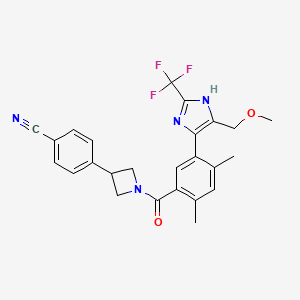

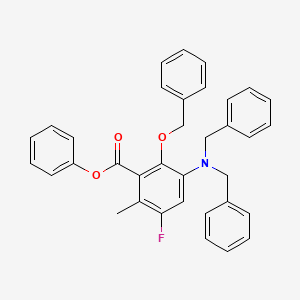

TVB-3664 is a potent, selective, orally active, and reversible inhibitor of fatty acid synthase (FASN) with IC50 values of 0.018 μM and 0.012 μM for human and mouse cell palmitate synthesis, respectively . It significantly reduces tubulin palmitoylation and mRNA expression .

Synthesis Analysis

This compound has been found to have a strong inhibitory effect on SARS-CoV-2, even when the initial viral amount was increased by 100 times . It has been used in time-course experiments where it was added to HEK293T-hACE2 cells .Molecular Structure Analysis

The molecular weight of this compound is 468.47 . Its chemical formula is C25H23F3N4O2 . The structure includes a benzonitrile group .Chemical Reactions Analysis

This compound has been shown to significantly reduce tubulin palmitoylation and mRNA expression . It also decreases viability in multiple tumor cell lines from solid and hematopoietic tumor types .Physical And Chemical Properties Analysis

This compound has a molecular weight of 468.47 and a chemical formula of C25H23F3N4O2 . It is stable if stored as directed and should be protected from light and heat .Aplicaciones Científicas De Investigación

1. Colorectal Cancer Research

TVB-3664, as a novel fatty acid synthase (FASN) inhibitor, demonstrates significant anti-tumor activity in colorectal cancer (CRC). A study by Zaytseva et al. (2018) explored its effects on tumor growth in CRC patient-derived xenografts (PDXs). They found that treatment with this compound resulted in a significant response in 30% of cases, with notable alterations in lipid composition and reductions in fatty acids and phospholipids. This study also highlighted the anti-tumor effect's association with decreased activation of oncogenic pathways like Akt and Erk1/2, suggesting this compound's potential in CRC treatment.

2. Response to FASN Inhibition in Colorectal Cancer

Drury et al. (2020) in their research, published in Frontiers in Oncology, focused on understanding how CRC cells respond to FASN inhibition using this compound. They discovered that inhibiting FASN led to a selective upregulation of the fatty acid transporter CD36 in various CRC models. Importantly, their findings indicate that upregulation of CD36 expression might be a compensatory mechanism for FASN inhibition, suggesting that simultaneous inhibition of CD36 could enhance the efficacy of FASN-targeted therapy like this compound. This research provides valuable insights into potential strategies to improve this compound's effectiveness in CRC treatment (Drury et al., 2020).

3. Neuroendocrine Cancer Research

A 2022 study by Johnson et al., presented at the American Association for Cancer Research Annual Meeting, investigated the impact of this compound on neuroendocrine tumors (NETs), particularly gastroenteropancreatic NETs (GEP-NETs). They found that inhibition of lipid synthesis with this compound, especially when combined with lipid deprivation, significantly reduced NET cell proliferation and colony formation. This study indicates that targeting de novo lipogenesis with this compound could be a promising treatment strategy for GEP-NETs, a challenging cancer type due to its resistance to current treatments (Johnson et al., 2022).

Mecanismo De Acción

Target of Action:

TVB-3664 primarily targets fatty acid synthase (FASN) . FASN is an enzyme involved in de novo lipogenesis (DNL), which converts dietary sugar metabolites (acetyl-coenzyme A and malonyl-CoA) into palmitate, a saturated fatty acid. In non-alcoholic steatohepatitis (NASH), FASN plays a crucial role in driving de novo lipogenesis, mediating pro-inflammatory and fibrogenic signaling .

Mode of Action:

This compound inhibits FASN activity. By doing so, it directly impacts lipid metabolism, reducing the synthesis of palmitate. This inhibition leads to decreased fat accumulation in hepatocytes, which is a hallmark of NASH. Additionally, this compound affects immune cells and hepatic stellate cells, contributing to its anti-inflammatory and anti-fibrotic effects .

Biochemical Pathways:

This compound disrupts the DNL pathway by inhibiting FASN. This alteration affects downstream pathways related to lipid metabolism, inflammation, and fibrosis. Specifically, it reduces collagen1α (COL1α1) and α-smooth muscle actin (αSMA) expression in hepatic stellate cells, mitigating fibrosis .

Pharmacokinetics:

Result of Action:

This compound’s effects include:

Safety and Hazards

Direcciones Futuras

TVB-3664 has shown anti-cancer activity in multiple cancers including colorectal cancer . It has also been found to have a strong inhibitory effect on SARS-CoV-2 . Future research could focus on combining FASN inhibitors with BCL-2-specific BH3 mimetics for more potent and longer-lasting antitumor responses .

Propiedades

IUPAC Name |

4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N4O2/c1-14-8-15(2)20(9-19(14)22-21(13-34-3)30-24(31-22)25(26,27)28)23(33)32-11-18(12-32)17-6-4-16(10-29)5-7-17/h4-9,18H,11-13H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEOVRCUSPPGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=C(NC(=N2)C(F)(F)F)COC)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

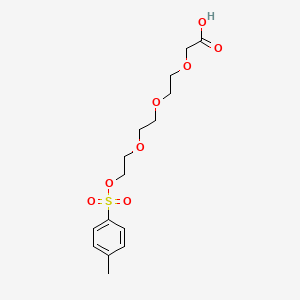

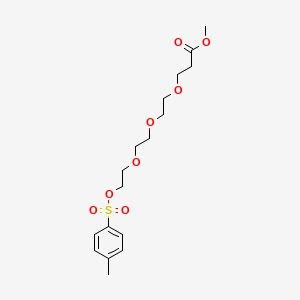

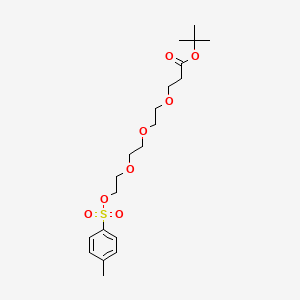

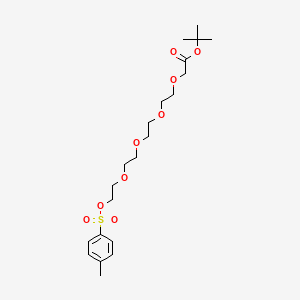

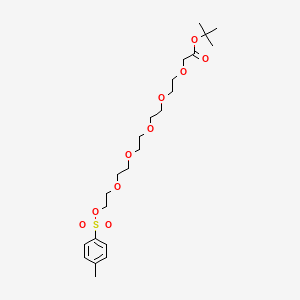

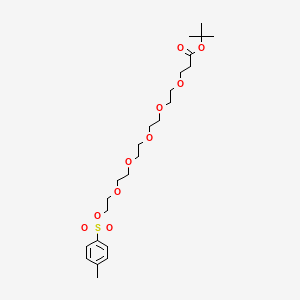

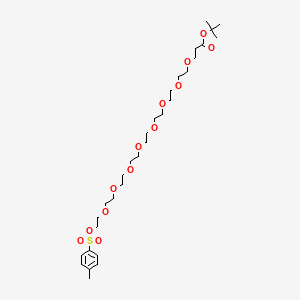

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-](/img/structure/B611449.png)

![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)